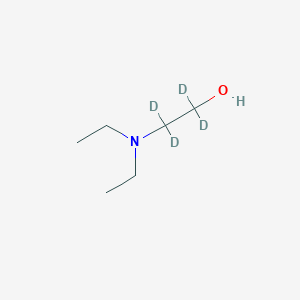![molecular formula C13H17ClN2O B14031919 3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’H-4-Azaspiro[bicyclo[222]octane-2,2’-furo[2,3-B]pyridine] hydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which includes a bicyclic octane fused with a furo[2,3-B]pyridine ring
Méthodes De Préparation
The synthesis of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves multiple steps, including the formation of the spirocyclic structure and the introduction of the furo[2,3-B]pyridine ring. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can be compared with other similar compounds, such as:
4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in various synthetic applications
Propriétés
Formule moléculaire |
C13H17ClN2O |
|---|---|
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine];hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15;/h1-2,5,11H,3-4,6-9H2;1H |
Clé InChI |
VECLRLPOENBOPU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)

![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)



![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
